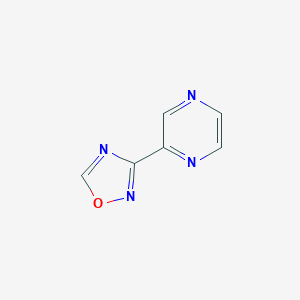
Methyl 5-(trifluoromethyl)pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is a chemical compound with the empirical formula C8H6F3NO2 . It has a molecular weight of 205.13 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is characterized by the presence of a pyridine ring with a trifluoromethyl group at the 5-position and a carboxylate ester at the 2-position . The crystal structure of a similar compound, “methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate”, has been reported .Physical And Chemical Properties Analysis
“Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is a solid compound . It has a density of 1.3±0.1 g/cm3 and a boiling point of 248.0±40.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, including Methyl 5-(trifluoromethyl)pyridine-2-carboxylate, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .
Neuroprotection and Anti-inflammatory Activity
Pyrimidine and its derivatives, which can be synthesized from trifluoromethylpyridines, have shown neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Nicotine Accumulation
N-[5-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide, a derivative of trifluoromethylpyridine, has been found to increase nicotine accumulation in tobacco, making it a strong candidate for use in crop protection .
Functional Materials
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety make trifluoromethylpyridines suitable for use in the development of functional materials .
These are just a few of the many potential applications of “Methyl 5-(trifluoromethyl)pyridine-2-carboxylate”. It is expected that many novel applications of this compound will be discovered in the future .
Safety and Hazards
“Methyl 5-(trifluoromethyl)pyridine-2-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a specific manner, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
The compound may influence various pathways depending on its target of action
Action Environment
The action, efficacy, and stability of Methyl 5-(trifluoromethyl)pyridine-2-carboxylate can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and the specific characteristics of the biological system in which the compound is present.
Eigenschaften
IUPAC Name |
methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRQADSGOKVKER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597233 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124236-37-9 | |
| Record name | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)


